Ascleposide E

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H32O8 |

|---|---|

Molecular Weight |

388.5 g/mol |

IUPAC Name |

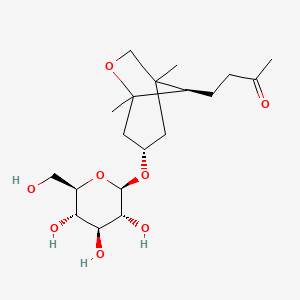

4-[(3S,8R)-1,5-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-oxabicyclo[3.2.1]octan-8-yl]butan-2-one |

InChI |

InChI=1S/C19H32O8/c1-10(21)4-5-13-18(2)6-11(7-19(13,3)25-9-18)26-17-16(24)15(23)14(22)12(8-20)27-17/h11-17,20,22-24H,4-9H2,1-3H3/t11-,12+,13+,14+,15-,16+,17+,18?,19?/m0/s1 |

InChI Key |

FUGMJWOONJABQQ-UBHNRPOQSA-N |

Isomeric SMILES |

CC(=O)CC[C@@H]1C2(C[C@@H](CC1(OC2)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C |

Canonical SMILES |

CC(=O)CCC1C2(CC(CC1(OC2)C)OC3C(C(C(C(O3)CO)O)O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Ascleposide E: A Technical Overview of its Discovery and Natural Source

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, natural source, and isolation of Ascleposide E, a sesquiterpenoid compound. The information is curated for researchers, scientists, and professionals in the field of drug development who are interested in the phytochemical landscape of medicinal plants and the potential of novel natural products.

Discovery and Natural Source

This compound was first reported in a 2012 study published in the China Journal of Chinese Materia Medica (Zhongguo Zhong Yao Za Zhi). The research, conducted by Zhang et al., focused on the chemical constituents of the roots of Aucklandia lappa Decne., a plant species also known by its synonym Saussurea lappa.[1] This discovery officially identified Aucklandia lappa as the natural source of this compound.

Aucklandia lappa, a perennial herb belonging to the Asteraceae family, has a long history of use in traditional Chinese medicine.[2] Its roots, known as "Muxiang," are recognized for their therapeutic properties, which are attributed to a rich and diverse chemical composition.[2] While the plant is known to produce a variety of bioactive compounds, including sesquiterpene lactones, the identification of this compound has added to the understanding of its complex phytochemical profile.

Isolation and Purification

Experimental Protocol: Isolation of this compound

The following protocol is based on the general methodology reported for the separation of chemical constituents from the ethanolic extract of Saussurea lappa roots, which led to the discovery of this compound.

1. Plant Material and Extraction:

-

Dried roots of Saussurea lappa were procured and identified.

-

The powdered root material was subjected to extraction with ethanol (B145695) to create a crude extract.

2. Chromatographic Separation:

-

The crude ethanolic extract was subjected to a series of column chromatography techniques to separate its various components.

-

Silica (B1680970) Gel Column Chromatography: This was likely the initial step to fractionate the crude extract based on the polarity of the constituent compounds.

-

Sephadex LH-20 Column Chromatography: This technique was employed for further purification of the fractions obtained from the silica gel column, primarily for separating compounds based on their molecular size.

-

Reversed-Phase C18 (RP-18) Column Chromatography: This high-resolution chromatographic method was used in the final stages of purification to isolate individual compounds, including this compound, based on their hydrophobicity.

3. Structure Elucidation:

-

The definitive structure of the isolated compound, identified as this compound, was determined through comprehensive spectral analysis. This typically includes:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1D (¹H and ¹³C) and 2D (such as COSY, HSQC, and HMBC) experiments to elucidate the precise connectivity of atoms and the stereochemistry of the molecule.

-

The following diagram illustrates the general workflow for the isolation of this compound.

Chemical Structure

The precise chemical structure and detailed NMR data for this compound were established in the foundational 2012 paper. Unfortunately, access to the full text of this specific publication is limited, and therefore, a detailed table of its NMR assignments cannot be provided at this time. However, it is classified as a sesquiterpenoid. Further investigation into specialized chemical databases or direct access to the publication is recommended for researchers requiring this specific information.

Biological Activity and Signaling Pathways

To date, there is a notable absence of published studies specifically investigating the biological activity of this compound. While the crude extracts and other isolated compounds from Aucklandia lappa have been shown to possess a range of pharmacological effects, including anti-inflammatory and anticancer activities, these properties have not been directly attributed to this compound.

For context, other well-studied sesquiterpene lactones from Aucklandia lappa, such as costunolide (B1669451) and dehydrocostus lactone, have been reported to exert their effects through the modulation of key signaling pathways, including:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a crucial regulator of the inflammatory response.

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis.

The potential for this compound to interact with these or other signaling pathways remains an open area for future research. A logical experimental approach to investigate its biological activity would be to screen it in various in vitro assays relevant to inflammation, cancer, and other disease models.

The following diagram depicts a hypothetical experimental workflow for investigating the biological activity of this compound.

Quantitative Data Summary

Due to the limited availability of public data specifically on this compound, a quantitative data table cannot be compiled at this time. Future research is needed to determine key parameters such as:

-

Table 1: Physicochemical Properties of this compound

Property Value Molecular Formula Data not available Molecular Weight Data not available Purity (%) Data not available | Solubility | Data not available |

-

Table 2: Biological Activity of this compound

Assay IC₅₀ / EC₅₀ (µM) e.g., Cytotoxicity (MCF-7) Data not available | e.g., NO Inhibition (LPS-stimulated RAW 264.7) | Data not available |

Conclusion and Future Directions

This compound represents a relatively recent addition to the diverse array of natural products isolated from Aucklandia lappa. While its discovery and the general methods for its isolation have been established, a significant gap in knowledge exists regarding its specific chemical properties, quantitative isolation data, and, most importantly, its biological activities. For drug development professionals and researchers, this compound presents an untapped opportunity for investigation. Future research should prioritize the re-isolation of this compound to confirm its structure and obtain sufficient quantities for comprehensive biological screening. Elucidating its potential therapeutic effects and understanding its mechanism of action at a molecular level will be crucial in determining its value as a potential lead compound for new drug discovery.

References

Ascleposide E: A Technical Overview of its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascleposide E is a sesquiterpenoid glycoside isolated from the roots of Aucklandia lappa Decne., a plant species with a history of use in traditional medicine. As a member of the diverse sesquiterpenoid class of natural products, this compound represents a molecule of interest for further scientific investigation. This technical guide provides a summary of the currently available data on its physical and chemical properties, structural identification, and isolation.

Physicochemical and Structural Data

The fundamental physicochemical properties of this compound are summarized below. This data is essential for its handling, storage, and use in experimental settings.

| Property | Data | Reference(s) |

| CAS Number | 325686-49-5 | [1][2] |

| Molecular Formula | C₁₉H₃₂O₈ | [1] |

| Molecular Weight | 388.5 g/mol | [1] |

| Compound Type | Sesquiterpenoid | [1] |

| Physical Description | Powder | [1] |

| Purity | ≥98% (as commercially available) | [1] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [1] |

| Storage Conditions | Store powder at 2-8°C for up to 24 months. Store stock solutions in tightly sealed vials at -20°C for up to two weeks. It is recommended to allow the product to equilibrate to room temperature for at least one hour before use. | [1] |

Structural Elucidation

The chemical structure of this compound was determined following its isolation from the natural source. The primary methods for its structural identification involved the use of various spectral data. While specific spectral data sets for this compound are not widely published in readily accessible literature, the standard analytical techniques for elucidating the structure of such natural products include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS) : This technique provides information on the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.

The structural identification of this compound was based on the interpretation of such spectral data.[1]

Source and Isolation

Natural Source

This compound is a natural product derived from the roots of the plant Aucklandia lappa Decne., which is also known by its synonym Saussurea lappa.[1]

General Isolation Protocol

The isolation of this compound from its natural source is achieved through a multi-step extraction and purification process. A general workflow for this procedure is outlined below. It is important to note that specific parameters may vary between different laboratory preparations.

Caption: General workflow for the isolation of this compound.

Methodology:

-

Extraction : The dried and powdered roots of Aucklandia lappa are subjected to solvent extraction.

-

Chromatographic Separation : The resulting crude extract is then subjected to a series of chromatographic techniques to separate the complex mixture of phytochemicals. These methods typically include:[1]

-

Silica Gel Column Chromatography : An initial separation based on polarity.

-

Sephadex LH-20 Column Chromatography : Used for further purification, often to separate compounds based on size.

-

Reversed-Phase (RP-18) Column Chromatography : A final purification step that separates compounds based on hydrophobicity, yielding high-purity this compound.

-

Biological Activity and Signaling Pathways

Currently, there is a lack of specific published research detailing the biological activities of this compound. While other sesquiterpenoids isolated from Aucklandia lappa have been investigated for various pharmacological effects, including anti-inflammatory and cytotoxic properties, such activities have not been explicitly documented for this compound in the available scientific literature. Consequently, no specific signaling pathways, such as the NF-κB or MAPK pathways, have been described as being modulated by this compound. Further research is required to determine its biological function and mechanism of action.

Conclusion

This compound is a structurally identified sesquiterpenoid glycoside with well-characterized physicochemical properties. While its source and general isolation procedures are established, its biological activities and potential as a pharmacological agent remain to be elucidated. This presents an opportunity for researchers in natural product chemistry and drug discovery to conduct further studies to explore the therapeutic potential of this molecule.

References

Ascleposide E: A Technical Guide on its Biological Activity and Screening

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ascleposide E is a naturally occurring glycoside compound, identified as a sesquiterpenoid, that has been isolated from plant species of the Asclepiadaceae family, notably Asclepias fruticosa, and has also been identified in Aucklandia lappa. Structurally, it is a 5,11-epoxymegastigmane glucoside. Preliminary in silico studies suggest that this compound may possess anticancer properties through the inhibition of key cell cycle regulators. However, a comprehensive review of publicly available scientific literature reveals a notable absence of quantitative experimental data on its biological activities. This guide provides an overview of the current knowledge on this compound, details generalized experimental protocols for screening its potential anticancer and anti-inflammatory effects, and visualizes hypothesized mechanisms and workflows.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 325686-49-5 |

| Molecular Formula | C₁₉H₃₂O₈ |

| Molecular Weight | 388.5 g/mol |

| Class | Sesquiterpenoid, Glycoside |

| Natural Sources | Asclepias fruticosa, Aucklandia lappa |

Biological Activity of this compound: Current State of Research

Research into the specific biological activities of this compound is still in its nascent stages. While its chemical structure as a sesquiterpenoid glycoside suggests potential therapeutic properties, there is a significant lack of published experimental data to quantitatively substantiate these claims.

Anticancer Activity (Hypothesized)

A molecular docking study has indicated that this compound exhibits a high binding affinity for Cyclin-Dependent Kinase 1 (CDK1) and Cyclin B1 (CB1). This computational finding suggests that this compound could act as an inhibitor of the CDK1/Cyclin B1 complex, a critical regulator of the G2/M transition in the cell cycle. Inhibition of this complex would theoretically lead to cell cycle arrest in the G2 or M phase, thereby preventing cancer cell proliferation.

Note: It is crucial to emphasize that this proposed mechanism is based on a computational model and awaits experimental validation through in vitro and in vivo studies. As of the latest review of scientific literature, no quantitative data, such as IC50 values against specific cancer cell lines, has been published for this compound.

Experimental Protocols for Screening and Validation

The following sections detail generalized experimental protocols that are standard in the field of natural product drug discovery for assessing the types of biological activities hypothesized for this compound.

In Vitro Cytotoxicity Screening against Cancer Cell Lines

This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of a test compound against various cancer cell lines using a tetrazolium-based (MTT) assay.

Objective: To quantify the cytotoxic effects of this compound on cancer cells.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer)

-

Normal human cell line (e.g., MCF-10A for non-tumorigenic breast epithelial cells) for selectivity assessment

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells, then seed them into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis via Flow Cytometry

This protocol outlines the procedure for analyzing the cell cycle distribution of cancer cells treated with a test compound using propidium (B1200493) iodide (PI) staining and flow cytometry.

Objective: To determine if this compound induces cell cycle arrest, particularly at the G2/M phase, as suggested by in silico data.

Materials:

-

Cancer cell line of interest

-

This compound

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in culture dishes and treat them with this compound at concentrations around its IC50 value for a defined period (e.g., 24 or 48 hours). Include an untreated or vehicle-treated control.

-

Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and obtain a single-cell suspension.

-

Fixation: Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Data Analysis: Use appropriate software to generate a histogram of DNA content. Deconvolute the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells with the control to identify any accumulation of cells in a specific phase.

In Vitro Anti-inflammatory Activity Screening: Nitric Oxide (NO) Inhibition Assay

This protocol describes a method to assess the potential anti-inflammatory activity of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).

Objective: To evaluate the anti-inflammatory potential of this compound.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete culture medium

-

This compound

-

Lipopolysaccharide (LPS)

-

Griess Reagent

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into 96-well plates and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

-

Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include control groups (cells only, cells + LPS, cells + known anti-inflammatory drug + LPS).

-

Nitrite (B80452) Measurement: Collect the cell culture supernatant. Mix the supernatant with Griess Reagent and incubate at room temperature for 10-15 minutes.

-

Data Acquisition: Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, which is an indicator of NO production.

-

Data Analysis: Calculate the percentage of NO inhibition for each concentration of this compound compared to the LPS-only treated group. Determine the IC50 value for NO inhibition.

Visualizations: Workflows and Hypothesized Pathways

Caption: General workflow for the discovery, screening, and mechanistic study of a natural product like this compound.

Caption: Hypothesized mechanism of this compound inducing G2/M cell cycle arrest through inhibition of the CDK1/Cyclin B1 complex.

Caption: Workflow for bioactivity-guided isolation of a natural product like this compound.

Conclusion and Future Directions

This compound represents a potentially valuable natural product for further investigation in the fields of oncology and inflammation. The current body of evidence, primarily based on its chemical classification and a single in silico study, points towards a plausible role as a cell cycle inhibitor. However, the conspicuous absence of experimental data is a significant limitation.

Future research should prioritize the following:

-

Comprehensive in vitro screening: Evaluation of this compound against a panel of cancer cell lines to determine its cytotoxic profile and selectivity.

-

Mechanism of action studies: Experimental validation of the hypothesized inhibition of the CDK1/Cyclin B1 complex and detailed cell cycle analysis.

-

Anti-inflammatory evaluation: In vitro and in vivo studies to quantify its potential anti-inflammatory effects.

-

Bioactivity-guided isolation: Further investigation of the source plants to potentially identify other related bioactive compounds.

This technical guide serves as a foundational document to stimulate and guide future research into the pharmacological potential of this compound. The detailed protocols provided offer a roadmap for the systematic evaluation required to translate the preliminary in silico findings into robust experimental evidence.

An In-depth Technical Guide on the Putative Mechanism of Action of Ascleposide E

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, detailed peer-reviewed studies specifically elucidating the mechanism of action of Ascleposide E (CAS: 325686-49-5) are not available in the public domain. This compound is a sesquiterpenoid isolated from the roots of Aucklandia lappa Decne (also known as Saussurea lappa)[1][2]. This guide, therefore, presents a putative mechanism of action for this compound based on the known biological activities of other major bioactive compounds from its source plant and related glycosides. The information herein is intended to provide a foundational understanding and framework for future research into this specific compound.

Introduction to this compound and its Chemical Class

This compound is a naturally occurring glycoside compound, identified as a sesquiterpenoid, primarily isolated from plants of the Asteraceae family, notably Aucklandia lappa Decne[1][2]. Chemical suppliers also note its presence in the Asclepiadaceae family[3]. The source plant, Saussurea lappa, has a long history in traditional medicine for treating a variety of ailments, including inflammatory diseases and cancer[4].

The primary bioactive constituents of Saussurea lappa are sesquiterpene lactones, such as costunolide (B1669451) and dehydrocostus lactone[5][6]. These compounds are known to possess significant anti-cancer, anti-inflammatory, and anti-viral properties[4]. Given that this compound belongs to this chemical class, it is plausible that it shares similar biological activities and mechanisms of action. Research into related compounds suggests that this compound may exert its effects through the induction of apoptosis, modulation of inflammatory pathways, and interaction with key signaling molecules involved in cell survival and proliferation[3][7].

Putative Core Mechanism: Induction of Apoptosis in Cancer Cells

The most prominent anti-cancer effect of extracts and isolated compounds from Saussurea lappa is the induction of programmed cell death, or apoptosis, in various cancer cell lines[6][8][9]. It is hypothesized that this compound contributes to this effect. Apoptosis is a critical process for eliminating damaged or cancerous cells and is a primary target for many chemotherapeutic agents. The induction of apoptosis by related compounds from Saussurea lappa appears to be mediated through the intrinsic (mitochondrial) pathway.

The Intrinsic (Mitochondrial) Apoptosis Pathway

The intrinsic apoptosis pathway is initiated by cellular stress, such as DNA damage or oxidative stress, leading to changes in the mitochondrial membrane. Key molecular events in this pathway that may be modulated by this compound, based on evidence from related compounds, include:

-

Regulation of Bcl-2 Family Proteins: A crucial control point in the mitochondrial pathway is the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins. Extracts from Saussurea lappa have been shown to upregulate Bax and downregulate Bcl-2 expression in cancer cells[6][10]. This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial outer membrane.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The increased ratio of pro- to anti-apoptotic proteins leads to the formation of pores in the mitochondrial membrane.

-

Release of Cytochrome c: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol[6].

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then activates caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3[11].

-

Execution of Apoptosis: Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies[11].

Below is a diagram illustrating the putative signaling pathway for apoptosis induction.

Caption: Putative mitochondrial apoptosis pathway induced by this compound.

Modulation of Other Key Signaling Pathways

In addition to apoptosis, sesquiterpenoids from Saussurea lappa are known to modulate other signaling pathways critical for cancer cell survival and inflammation.

Inhibition of NF-κB and STAT3 Signaling

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and STAT3 (signal transducer and activator of transcription 3) pathways are often constitutively active in cancer cells, promoting proliferation, survival, and inflammation. Myricanone, a compound with structural similarities to sesquiterpenoids, has been shown to suppress cell proliferation by down-regulating the NF-κB and STAT3 signaling cascades[7]. It is plausible that this compound could exert similar inhibitory effects.

Caption: Putative inhibition of NF-κB and STAT3 pathways by this compound.

Quantitative Data for Related Compounds

While specific quantitative data for this compound is unavailable, the following table summarizes the cytotoxic activity of extracts from its source plant, Saussurea lappa, against various cancer cell lines. This data provides a benchmark for the potential potency of this compound.

| Plant Extract/Compound | Cell Line | Assay | IC50 Value | Reference |

| Saussurea lappa n-butanol extract | HepG2 (Hepatocellular Carcinoma) | MTT Assay | 56.76 µg/mL | [6] |

| Aucklandia lappa Decne ethanolic extract | T-47D (Breast Cancer) | MTT Assay | 50 µg/mL | [8] |

| Aucklandia lappa Decne ethanolic extract | HeLa (Cervical Cancer) | MTT Assay | 50 µg/mL | [8] |

Detailed Methodologies for Key Experiments

The following are detailed protocols for key experiments that would be essential for elucidating the precise mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells and to determine the IC50 value.

Caption: Experimental workflow for the MTT cell viability assay.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method quantifies the percentage of apoptotic and necrotic cells following treatment with a compound.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blotting for Protein Expression

This technique is used to detect and quantify the levels of specific proteins involved in signaling pathways (e.g., Bcl-2, Bax, caspases).

Protocol:

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate the proteins based on molecular weight by running them on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-caspase-3), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently lacking, the available data on its source plant, Saussurea lappa, and related sesquiterpenoid compounds provide a strong foundation for a hypothesized mechanism centered on the induction of apoptosis via the mitochondrial pathway and the modulation of pro-survival signaling pathways such as NF-κB and STAT3.

Future research should focus on validating these putative mechanisms for this compound specifically. This would involve:

-

Determining the IC50 values of purified this compound on a panel of cancer cell lines.

-

Confirming the induction of apoptosis using techniques like Annexin V/PI staining and TUNEL assays.

-

Elucidating the precise signaling pathways involved through western blotting, qPCR, and potentially transcriptomic and proteomic analyses.

-

Investigating its potential anti-inflammatory effects and the molecular targets involved.

Such studies will be crucial in determining the therapeutic potential of this compound as a novel anti-cancer or anti-inflammatory agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS:325686-49-5 | Manufacturer ChemFaces [chemfaces.com]

- 3. This compound | 325686-49-5 | ANA68649 | Biosynth [biosynth.com]

- 4. researchgate.net [researchgate.net]

- 5. Sesquiterpene lactones of Aucklandia lappa: Pharmacology, pharmacokinetics, toxicity, and structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Saussurea lappa Exhibits Anti-Oncogenic Effect in Hepatocellular Carcinoma, HepG2 Cancer Cell Line by Bcl-2 Mediated Apoptotic Pathway and Mitochondrial Cytochrome C Release - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Myricanone | CAS:32492-74-3 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. Potential of Aucklandia Lappa Decne Ethanolic Extract to Trigger Apoptosis of Human T47D and Hela Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer effect of Saussurea lappa extract via dual control of apoptosis and autophagy in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. clinicsinoncology.com [clinicsinoncology.com]

- 11. mdpi.com [mdpi.com]

Ascleposide E: A Literature Review

An In-depth Technical Guide for Researchers and Drug Development Professionals

Due to a lack of publicly available scientific literature on a specific compound named "Ascleposide E," this guide cannot be completed at this time. Extensive searches of scientific databases and literature repositories did not yield any specific information regarding the biological activities, mechanisms of action, or experimental studies of a compound with this designation.

This suggests that "this compound" may be a novel or recently isolated compound that has not yet been characterized in published research. Alternatively, it could be a compound that is known by a different name or is part of a proprietary research and development program with no public disclosures.

We recommend the following actions for researchers, scientists, and drug development professionals interested in "this compound":

-

Verify the Compound Name and Structure: Double-check the spelling and any available chemical identifiers (e.g., CAS number, IUPAC name) to ensure accuracy.

-

Consult Internal or Proprietary Databases: If this compound is part of an internal research program, consult internal documentation and databases for available data.

-

Search for Related Compounds: If the chemical class or plant source of "this compound" is known, searching for related compounds (e.g., other ascleposides or cardiac glycosides from the Asclepias genus) may provide insights into potential biological activities and mechanisms of action.

This document will be updated if and when scientific literature on "this compound" becomes publicly available. At that time, we will provide a comprehensive overview including:

-

Quantitative Data Summary: Clearly structured tables for easy comparison of all quantitative data, such as IC50 and EC50 values.

-

Detailed Experimental Protocols: Methodologies for all key cited experiments.

-

Signaling Pathway and Workflow Diagrams: Visualizations of described signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language), adhering to the specified formatting requirements.

An In-depth Technical Guide to the Biological Targets of Ascleposide E

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Ascleposide E, a cardenolide cardiac glycoside, exerts its biological effects primarily through the inhibition of the Na+/K+-ATPase pump, an integral membrane protein essential for maintaining cellular ion homeostasis. This inhibition triggers a cascade of downstream signaling events, culminating in the induction of apoptosis, or programmed cell death. This technical guide provides a comprehensive overview of the known biological targets of this compound, detailing the mechanism of action, summarizing quantitative data, outlining experimental protocols, and visualizing the associated signaling pathways.

Primary Biological Target: Na+/K+-ATPase

The principal and most well-documented biological target of this compound and other cardiac glycosides is the Na+/K+-ATPase enzyme. This enzyme, also known as the sodium-potassium pump, is responsible for actively transporting sodium (Na+) ions out of the cell and potassium (K+) ions into the cell against their concentration gradients, a process vital for numerous cellular functions including maintaining membrane potential, regulating cell volume, and facilitating the transport of other molecules.

Mechanism of Inhibition

This compound binds to a specific site on the α-subunit of the Na+/K+-ATPase. This binding event locks the enzyme in a phosphorylated conformation, preventing its dephosphorylation and subsequent conformational changes necessary for ion transport. The consequence of this inhibition is an increase in the intracellular concentration of Na+ ions and a decrease in the intracellular concentration of K+ ions.

Quantitative Data: Inhibition of Na+/K+-ATPase

| Compound | Source | Target | Assay | IC50 / Ki | Reference |

| Various Cardenolides | Asclepias curassavica | Na+/K+-ATPase | Enzymatic Assay | Ki values correlate with cytotoxicity | [1] |

Note: This table will be populated with specific IC50 or Ki values for this compound as they become available in published literature.

Downstream Effect: Induction of Apoptosis

The disruption of ion homeostasis caused by Na+/K+-ATPase inhibition is a key trigger for the initiation of apoptosis. The elevated intracellular Na+ concentration and subsequent increase in intracellular Ca2+ levels, coupled with the decrease in intracellular K+, create a cellular environment conducive to the activation of apoptotic signaling pathways.

Signaling Pathways Implicated in this compound-Induced Apoptosis

The inhibition of Na+/K+-ATPase by this compound initiates a complex signaling cascade that converges on the activation of caspases, the key executioners of apoptosis. The primary pathways involved are the intrinsic (mitochondrial) and potentially the extrinsic (death receptor) pathways.

Intrinsic (Mitochondrial) Pathway:

-

Ionic Imbalance: Increased intracellular Ca2+ and decreased intracellular K+ lead to mitochondrial stress.

-

Mitochondrial Permeability Transition Pore (mPTP) Opening: This stress can induce the opening of the mPTP.

-

Cytochrome c Release: The opening of the mPTP leads to the release of cytochrome c from the mitochondria into the cytosol.

-

Apoptosome Formation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9 to form the apoptosome.

-

Caspase-9 Activation: Within the apoptosome, pro-caspase-9 is cleaved and activated.

-

Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7.

-

Cell Death: Executioner caspases dismantle the cell by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Experimental Workflow for Investigating this compound-Induced Apoptosis

Caption: Experimental workflow for assessing apoptosis induced by this compound.

Signaling Pathway of this compound-Induced Apoptosis via Na+/K+-ATPase Inhibition

Caption: Signaling cascade of this compound-induced apoptosis.

Experimental Protocols

In Vitro Na+/K+-ATPase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on Na+/K+-ATPase activity.

Principle: The activity of Na+/K+-ATPase is measured by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. The specific activity is determined by subtracting the ouabain-insensitive ATPase activity from the total ATPase activity.

Materials:

-

Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex)

-

This compound stock solution (in DMSO)

-

Ouabain (positive control)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2

-

ATP solution (10 mM)

-

Malachite Green Phosphate Assay Kit

-

96-well microplate

-

Incubator (37°C)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add 50 µL of assay buffer, 10 µL of the test compound (this compound dilutions, vehicle control, or ouabain), and 10 µL of the diluted Na+/K+-ATPase enzyme solution to each well.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 30 µL of 10 mM ATP solution to each well.

-

Incubate the plate at 37°C for 20-30 minutes.

-

Stop the reaction and measure the amount of released Pi using the Malachite Green Phosphate Assay Kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Caspase-3/7 Activity Assay

Objective: To measure the activation of executioner caspases in cells treated with this compound.

Principle: This assay utilizes a luminogenic substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3 and -7. The cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.

Materials:

-

Cells of interest (e.g., a cancer cell line)

-

This compound

-

Caspase-Glo® 3/7 Assay Reagent (Promega)

-

White-walled 96-well microplate

-

Luminometer

Procedure:

-

Seed cells in a white-walled 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time period. Include untreated and vehicle-treated controls.

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence of each well using a luminometer.

-

Normalize the luminescence readings to the number of viable cells (can be determined in a parallel plate using a viability assay).

Conclusion and Future Directions

This compound's primary biological target is the Na+/K+-ATPase, and its inhibition leads to the induction of apoptosis. This mechanism of action makes it a compound of interest for further investigation, particularly in the context of cancer research. Future studies should focus on:

-

Determining the precise IC50 value of this compound for Na+/K+-ATPase inhibition.

-

Elucidating the full spectrum of signaling pathways activated downstream of Na+/K+-ATPase inhibition by this compound.

-

Investigating the in vivo efficacy and safety profile of this compound in preclinical models of disease.

-

Exploring potential synergistic effects with other therapeutic agents.

This technical guide provides a foundational understanding of the biological targets of this compound, offering a framework for researchers and drug development professionals to design and execute further studies on this promising natural compound.

References

Ascleposide E and Na+/K+-ATPase Inhibition: A Review of Current Scientific Evidence

A comprehensive review of existing scientific literature reveals no direct evidence to support a relationship between Ascleposide E and the inhibition of Na+/K+-ATPase. While the compound this compound has been identified as a constituent of the plant Saussurea lappa, research into its specific biological activities, particularly concerning the modulation of the Na+/K+-ATPase enzyme, is not available in published scientific studies.

Saussurea lappa, also known as costus root, has a history of use in traditional medicine and has been investigated for various pharmacological properties, including anti-inflammatory and anticancer effects.[1][2][3][4][5] However, the molecular mechanisms underlying these activities are diverse, and a direct link to Na+/K+-ATPase inhibition by its constituents, including this compound, has not been established.

The Na+/K+-ATPase Pump and its Inhibition by Cardiac Glycosides

The Na+/K+-ATPase is a vital transmembrane protein found in most animal cells. It actively transports sodium (Na+) and potassium (K+) ions across the cell membrane, a process essential for maintaining cellular membrane potential, regulating cell volume, and facilitating the transport of other molecules.[6][7]

Certain compounds, most notably cardiac glycosides like digoxin (B3395198) and ouabain, are well-characterized inhibitors of the Na+/K+-ATPase.[6][7][8] Inhibition of this pump by cardiac glycosides leads to an increase in intracellular sodium concentration. This, in turn, affects the sodium-calcium exchanger, resulting in an accumulation of intracellular calcium. In cardiac muscle cells, this increase in calcium is responsible for the positive inotropic effect (increased force of contraction) of these drugs, which has been historically utilized in the treatment of heart failure.[6][7]

Na+/K+-ATPase Inhibition and Cellular Signaling

Beyond its role in ion transport, the Na+/K+-ATPase also functions as a signal transducer. The binding of inhibitors like cardiac glycosides can trigger a cascade of intracellular signaling events, often independent of the ion pumping function. These pathways can influence cell growth, proliferation, and apoptosis.[9] Key signaling pathways implicated in Na+/K+-ATPase-mediated signal transduction include:

-

The Src/EGFR/Ras/Raf/MEK/ERK Pathway: Inhibition of Na+/K+-ATPase can lead to the activation of the non-receptor tyrosine kinase Src. Src can then transactivate the epidermal growth factor receptor (EGFR), initiating the Ras/Raf/MEK/ERK signaling cascade, which is a critical regulator of cell proliferation and survival.[10][11][12][13]

-

The PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another crucial signaling route that can be modulated by Na+/K+-ATPase activity. This pathway is central to cell survival, growth, and metabolism.[14][[“]][16][17]

Apoptosis and Na+/K+-ATPase Inhibition

The induction of apoptosis, or programmed cell death, is a significant consequence of Na+/K+-ATPase inhibition in the context of cancer research. Several cardiac glycosides have demonstrated potent anticancer activity by inducing apoptosis in various cancer cell lines.[18][19][20][21][22][23] The mechanisms underlying this pro-apoptotic effect are often linked to the activation of the aforementioned signaling pathways and the disruption of cellular ion homeostasis.

Conclusion

While the inhibition of Na+/K+-ATPase is a well-established mechanism for certain classes of molecules with significant physiological and therapeutic implications, there is currently no scientific basis to associate this compound with this mode of action. The core requirements of this technical guide—quantitative data on this compound's inhibition of Na+/K+-ATPase, detailed experimental protocols for such studies, and visualizations of the resulting signaling pathways—cannot be fulfilled due to the absence of primary research on this specific topic. Future research may uncover a role for this compound in modulating Na+/K+-ATPase or other cellular targets; however, based on the current body of scientific literature, an in-depth technical guide on the topic of "this compound and Na+/K+-ATPase inhibition" cannot be constructed.

References

- 1. Conservation Status and Therapeutic Potential of Saussurea lappa: An Overview [scirp.org]

- 2. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]

- 3. informaticsjournals.co.in [informaticsjournals.co.in]

- 4. Anticancer activity of Saussurea lappa extract by apoptotic pathway in KB human oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cardiac glycoside - Wikipedia [en.wikipedia.org]

- 7. Local and systemic effects of Na+/K+ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. my.clevelandclinic.org [my.clevelandclinic.org]

- 9. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Src-dependent ERK5 and Src/EGFR-dependent ERK1/2 activation is required for cell proliferation by asbestos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. A Novel Gastrodin Derivative with Neuroprotection Promotes NGF-Mimic Activity by Targeting INSR and ACTN4 to Activate PI3K/Akt Signaling Pathway in PC12 Cells [mdpi.com]

- 15. consensus.app [consensus.app]

- 16. mdpi.com [mdpi.com]

- 17. Plant-derived cell-penetrating microprotein α-astratide aM1 targets Akt signaling and alleviates insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Etoposide induces cell death via mitochondrial-dependent actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The course of etoposide-induced apoptosis from damage to DNA and p53 activation to mitochondrial release of cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Anticancer effect of ursolic acid via mitochondria-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

Structural Analogs of Ascleposide E: A Technical Guide to Synthesis, Biological Activity, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascleposide E belongs to the cardenolide class of cardiac glycosides, a group of naturally occurring steroid derivatives with a long history in the treatment of heart conditions. Beyond their cardiotonic effects, cardiac glycosides have garnered significant interest for their potential as anticancer agents. Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase, a ubiquitous transmembrane ion pump. This inhibition triggers a cascade of intracellular events that can lead to apoptosis and cell death in cancer cells. This technical guide provides an in-depth overview of the structural analogs of this compound and related cardiac glycosides, focusing on their synthesis, biological evaluation, and the intricate signaling pathways they modulate.

Data Presentation: Comparative Biological Activity of Cardiac Glycoside Analogs

| Compound/Analog | Target/Cell Line | Biological Activity | IC50 (µM) | Reference |

| Digitoxigenin (B1670572) Analogs | ||||

| Digitoxigenin | MCF-7 (Breast Cancer) | Cytotoxicity | 0.64 | [1] |

| Thiodigitoxigenin | Na+/K+-ATPase | Enzyme Inhibition | 0.42 | [1] |

| Monoethylene glycol linked digitoxigenin | MCF-7 (Breast Cancer) | Cytotoxicity | 0.24 | [1] |

| Digitoxin (B75463) | MCF-7 (Breast Cancer) | Cytotoxicity | 0.02 | [1] |

| k-Strophanthidin Analogs | ||||

| α-oriented O-glycoside (5a) | A549 (Lung Cancer) | Cytotoxicity | ~0.1 | [2] |

| α-oriented O-glycoside (6a) | A549 (Lung Cancer) | Cytotoxicity | ~0.1 | [2] |

| α-oriented O-glycoside (7a) | A549 (Lung Cancer) | Cytotoxicity | ~0.1 | [2] |

| β-oriented O-glycoside (6b) | A549 (Lung Cancer) | Cytotoxicity | >10 | [2] |

| β-oriented O-glycoside (7b) | A549 (Lung Cancer) | Cytotoxicity | >10 | [2] |

| Other Cardiac Glycosides | ||||

| Ouabain (B1677812) | A549 (Lung Cancer) | Cytotoxicity | 0.025 | [3] |

| Proscillaridin A | RD (Rhabdomyosarcoma) | Cytotoxicity | 0.005 | [3] |

Experimental Protocols

Synthesis of Cardiac Glycoside Analogs

The synthesis of structural analogs of cardiac glycosides often starts from a readily available natural product, such as digitoxin or k-strophanthidin. Modifications can be introduced at various positions of the steroid core, the lactone ring, or the sugar moiety to explore the SAR.

General Procedure for Glycosylation of a Steroid Aglycone:

-

Protection of Hydroxyl Groups: Protect all but the desired hydroxyl group on the steroid aglycone using standard protecting group chemistry.

-

Glycosylation Reaction: React the protected aglycone with an activated sugar donor (e.g., a glycosyl bromide or trichloroacetimidate) in the presence of a suitable promoter (e.g., a Lewis acid).

-

Deprotection: Remove the protecting groups to yield the final glycosylated analog.

-

Purification: Purify the product using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Example: Synthesis of α- and β-oriented O-glycosides from k-strophanthidin [2]

A multistep synthesis can be employed utilizing k-strophanthidin as the starting material. Modifications can include the introduction of different sugar moieties with varying stereochemistry at the glycosidic linkage. The synthesis involves the preparation of a suitable glycosyl donor and its subsequent coupling to the steroid core.

Biological Evaluation Protocols

1. Na+/K+-ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Na+/K+-ATPase. The activity is determined by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.

Materials:

-

Purified Na+/K+-ATPase enzyme

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2

-

ATP solution (10 mM)

-

Test compounds (dissolved in DMSO)

-

Ouabain (positive control)

-

Malachite Green reagent (for phosphate detection)

-

96-well microplate

-

Microplate reader

-

Prepare serial dilutions of the test compounds and ouabain in the assay buffer.

-

In a 96-well plate, add the assay buffer, the diluted Na+/K+-ATPase enzyme solution, and the test compounds or controls.

-

Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the ATP solution to each well.

-

Incubate the plate at 37°C for 20-30 minutes.

-

Stop the reaction by adding the Malachite Green reagent.

-

Measure the absorbance at a wavelength of 620-660 nm using a microplate reader.

-

The Na+/K+-ATPase activity is calculated as the difference in phosphate released in the absence and presence of a specific inhibitor (ouabain). The inhibitory effect of the test compounds is then determined relative to the control.

2. Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability. It measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well cell culture plate

-

Incubator (37°C, 5% CO2)

-

Microplate reader

-

Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The primary molecular target of this compound and its structural analogs is the α-subunit of the Na+/K+-ATPase. Inhibition of this ion pump sets off a well-defined signaling cascade that ultimately leads to cancer cell death.

Caption: Cardiac glycoside-induced signaling pathway leading to apoptosis.

Workflow for Evaluating Anticancer Activity

The process of identifying and characterizing novel anticancer agents from the cardiac glycoside family follows a structured workflow, from initial synthesis to detailed mechanistic studies.

Caption: Experimental workflow for the development of cardiac glycoside-based anticancer agents.

Conclusion

The structural framework of this compound and other cardiac glycosides offers a promising scaffold for the development of novel anticancer therapeutics. By understanding the structure-activity relationships and the intricate signaling pathways these compounds modulate, researchers can design and synthesize more potent and selective analogs. The experimental protocols outlined in this guide provide a foundation for the robust evaluation of these compounds, paving the way for future drug discovery and development in this important class of natural products. The primary mechanism, involving the inhibition of Na+/K+-ATPase and subsequent activation of the Src-MAPK signaling cascade, presents multiple points for therapeutic intervention and further investigation.

References

- 1. Synthesis and evaluation of cardiac glycoside mimics as potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Cardiac Glycosides for Cancer Therapy by Targeting the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

Lack of Specific Toxicological Data for Ascleposide E Necessitates a Class-Based Assessment

A comprehensive review of available scientific literature and toxicological databases reveals a significant gap in the specific toxicological profile of Ascleposide E. To date, no dedicated studies detailing its acute or chronic toxicity, cytotoxicity, genotoxicity, or safety pharmacology have been publicly documented. Therefore, providing a detailed, quantitative toxicological profile, including specific experimental protocols and signaling pathways for this compound, is not feasible.

This compound is classified as a cardiac glycoside, a well-studied class of naturally occurring compounds.[1] Members of this class are known for their therapeutic effects on the heart at low doses and their potential for significant toxicity at higher doses.[1][2] Given the absence of specific data for this compound, this report provides an in-depth technical guide on the general toxicological profile of cardiac glycosides. This information is intended to serve as a surrogate for understanding the potential hazards associated with this compound, based on the established knowledge of its chemical class.

General Toxicological Profile of Cardiac Glycosides

Cardiac glycosides exert their effects, both therapeutic and toxic, through the inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) pump in cell membranes, particularly in cardiac muscle cells.[1][3] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration, leading to increased force of myocardial contraction.[3] However, excessive inhibition of this enzyme is the primary mechanism of toxicity.

Acute Toxicity

Acute toxicity from cardiac glycosides can occur from a single exposure to a high dose.[2] The primary target organs are the heart, gastrointestinal tract, and central nervous system.[2]

Table 1: General Acute Toxicity Endpoints for Cardiac Glycosides

| Parameter | Observation | Species | Route of Administration |

| LD50 (Lethal Dose, 50%) | Varies significantly among different cardiac glycosides and species. Generally in the low mg/kg range. | Various (e.g., rodents, canines) | Oral, Intravenous |

| Primary Target Organs | Heart, Gastrointestinal Tract, Central Nervous System | N/A | N/A |

| Key Clinical Signs | Nausea, vomiting, abdominal pain, bradycardia, various cardiac arrhythmias, hyperkalemia, lethargy, confusion, visual disturbances.[2][3] | Humans, Animals | N/A |

Cytotoxicity

The cytotoxic effects of cardiac glycosides are generally attributed to the disruption of cellular ion homeostasis due to Na+/K+-ATPase inhibition.

Table 2: General Cytotoxicity Data for Cardiac Glycosides

| Assay Type | Cell Lines | Endpoint | Typical Concentration Range |

| Cell Viability (e.g., MTT, XTT) | Various cancer cell lines (e.g., HeLa, A549), normal cell lines | IC50 (Inhibitory Concentration, 50%) | Nanomolar to low micromolar range |

| Membrane Integrity (e.g., LDH release) | Various | Increased LDH release | Dose-dependent |

Genotoxicity

The genotoxicity of cardiac glycosides is not as well-characterized as their cardiotoxicity. Available data for some compounds in this class suggest a potential for genotoxic effects, though this is not a universal feature of the class. Standard genotoxicity assays would be required to assess this endpoint for any specific cardiac glycoside.[4][5]

Table 3: Standard Genotoxicity Assays for Chemical Compounds

| Assay | Purpose |

| Ames Test (Bacterial Reverse Mutation Assay) | Evaluates the potential of a substance to induce mutations in bacteria. |

| In Vitro Micronucleus Test | Detects chromosomal damage in mammalian cells.[4][6] |

| In Vitro Chromosomal Aberration Test | Assesses the ability of a substance to cause structural changes in chromosomes. |

| In Vivo Micronucleus Test | Evaluates chromosomal damage in the bone marrow of rodents.[5] |

Experimental Protocols

Detailed experimental protocols for toxicological assessments are standardized and follow guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

Acute Oral Toxicity (Based on OECD Guideline 423)

-

Animal Species: Typically rodents (rats or mice).

-

Dosage: A single oral dose is administered. The starting dose is selected based on available information.

-

Observation Period: Animals are observed for up to 14 days.

-

Endpoints: Mortality, clinical signs of toxicity, body weight changes, and gross necropsy findings are recorded.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

-

Cell Culture: Adherent or suspension cells are seeded in 96-well plates and allowed to attach or stabilize.

-

Compound Treatment: Cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

-

Formazan (B1609692) Solubilization: The resulting formazan crystals are solubilized with a suitable solvent.

-

Absorbance Measurement: The absorbance is read on a microplate reader to determine cell viability. The IC50 value is then calculated.

In Vitro Micronucleus Test (Based on OECD Guideline 487)

-

Cell Culture: Human or rodent cell lines are cultured and treated with the test substance, with and without metabolic activation.

-

Cytochalasin B Treatment: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Microscopic Analysis: The frequency of micronuclei in binucleated cells is scored under a microscope.

Mandatory Visualizations

The following diagrams illustrate the core mechanism of action for cardiac glycosides and a general workflow for toxicological assessment.

Caption: Mechanism of action of cardiac glycosides.

Caption: General workflow for toxicological assessment.

Conclusion

While a specific toxicological profile for this compound is not currently available, its classification as a cardiac glycoside provides a strong basis for a preliminary hazard assessment. It is reasonable to anticipate that this compound shares the toxicological characteristics of this class, including the potential for cardiotoxicity, gastrointestinal disturbances, and neurological effects at elevated doses. Any future research or development involving this compound should include a comprehensive toxicological evaluation, following established regulatory guidelines, to determine its specific safety profile.

References

- 1. Cardiac glycoside - Wikipedia [en.wikipedia.org]

- 2. emedicine.medscape.com [emedicine.medscape.com]

- 3. calpoison.org [calpoison.org]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. Genotoxicity and mutagenicity assessment of a standardized extract (P2Et) obtained from Caesalpinia spinosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Ascleposide E in Traditional Medicine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascleposide E, a sesquiterpenoid isolated from the roots of Saussurea lappa (syn. Aucklandia lappa), represents a compound of interest within the domain of traditional medicine. Saussurea lappa, commonly known as Costus root, has a long history of use in various traditional systems for treating ailments associated with inflammation and pain. This technical guide provides a comprehensive overview of this compound, consolidating available data on its chemical properties, its context within traditional medicine, and its putative biological activities. Due to the limited specific research on this compound, this guide also incorporates data from studies on Saussurea lappa extracts and its major sesquiterpenoid constituents to infer potential therapeutic applications and mechanisms of action. This document is intended to serve as a foundational resource for researchers and professionals in drug development, highlighting the potential of this compound and identifying areas for future investigation.

Introduction

Saussurea lappa has been a cornerstone of traditional medicinal practices, including Ayurveda and Traditional Chinese Medicine, for centuries. Its roots are traditionally used to alleviate abdominal pain, treat inflammation-related conditions such as bronchitis and asthma, and manage digestive disorders.[1][2] The therapeutic potential of Saussurea lappa is attributed to its rich phytochemical composition, particularly sesquiterpene lactones. This compound, a sesquiterpenoid, is one of the many compounds isolated from this plant.[3] While extensive research has been conducted on the major constituents like costunolide (B1669451) and dehydrocostus lactone, this compound remains a less-explored molecule. This guide aims to bridge this knowledge gap by synthesizing the available information and providing a framework for future research.

Chemical Properties of this compound

This compound is classified as a sesquiterpenoid. Its chemical identity is confirmed by its CAS number 325686-49-5.[4]

| Property | Value | Source |

| CAS Number | 325686-49-5 | ChemFaces[4] |

| Compound Type | Sesquiterpenoid | ChemFaces[4] |

| Source | Roots of Aucklandia lappa Decne. (Saussurea lappa) | ChemFaces[4] |

| Solubility | DMSO, Pyridine, Methanol (B129727), Ethanol (B145695) | ChemFaces[4] |

Traditional Medicine Context

The traditional use of Saussurea lappa for inflammatory conditions provides a strong ethnopharmacological basis for investigating the anti-inflammatory potential of its individual components, including this compound. The plant's historical application in treating respiratory ailments and pain suggests that its bioactive compounds may modulate inflammatory pathways.[1]

Quantitative Pharmacological Data (Inferred)

Direct quantitative data for this compound is scarce in publicly available literature. However, studies on extracts of Saussurea lappa and its other major sesquiterpenoids provide valuable insights into the potential bioactivity of this compound. The following tables summarize cytotoxic activities of Saussurea lappa extracts against various cancer cell lines. It is plausible that this compound contributes to these observed effects.

Table 1: Cytotoxic Activity of Saussurea lappa Aqueous Extract [5]

| Cell Line | Cancer Type | IC50 (mg/mL) |

| MRC5 | Human Lung Fibroblast (Normal) | 0.85 |

| HDFa | Human Dermal Fibroblast (Normal) | Not specified |

| MDCK | Canine Kidney (Normal) | 2.5 |

| MCF7 | Breast Cancer | Not specified |

| Caco2 | Colonic Cancer | Not specified |

Table 2: Cytotoxic Activity of Saussurea lappa n-butanol Extract [6][7]

| Cell Line | Cancer Type | IC50 (µg/mL) |

| HepG2 | Hepatocellular Carcinoma | 56.76 |

Postulated Biological Activities and Signaling Pathways

Based on the activities of other sesquiterpenoids isolated from Saussurea lappa and other natural products, this compound is hypothesized to possess anti-inflammatory and cytotoxic properties. The primary signaling pathways likely modulated by sesquiterpenoids include the NF-κB and MAPK pathways, which are central to inflammation and cell survival.

Anti-inflammatory Activity

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB signaling pathway. This pathway plays a crucial role in the expression of pro-inflammatory cytokines and enzymes such as TNF-α, IL-6, and COX-2.

Cytotoxic Activity

The cytotoxic effects of many sesquiterpenoids are mediated through the induction of apoptosis. This can be triggered via various mechanisms, including the modulation of the MAPK signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis.

Experimental Protocols

The following are generalized protocols for key experiments that would be essential for elucidating the biological activities of this compound.

Isolation and Purification of this compound from Saussurea lappa

This protocol outlines a general procedure for the extraction and isolation of sesquiterpenoids.

Methodology:

-

Extraction: Powdered roots of Saussurea lappa are extracted with a suitable solvent like methanol or ethanol at room temperature or using a Soxhlet apparatus.

-

Fractionation: The crude extract is concentrated and then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol).

-

Chromatography: The ethyl acetate fraction, which is likely to contain sesquiterpenoids, is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.

-

Purification: Fractions showing the presence of the target compound (as monitored by Thin Layer Chromatography) are pooled and further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) or Sephadex LH-20 column chromatography.

-

Structure Elucidation: The purity and structure of the isolated this compound are confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Methodology:

-

Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the wells and incubating for 24 hours.

-

NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group.

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

-

Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded in 96-well plates and allowed to attach overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound and incubated for 24, 48, or 72 hours.

-

MTT Addition: MTT reagent (0.5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of this compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

Western Blot Analysis for NF-κB Activation

This technique is used to detect the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in NF-κB activation.

Methodology:

-

Cell Treatment: Macrophages (e.g., RAW 264.7) are treated with this compound and/or LPS as described in the anti-inflammatory assay.

-

Protein Extraction: Nuclear and cytoplasmic protein fractions are separately extracted from the cells.

-

SDS-PAGE and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody against the NF-κB p65 subunit, followed by an HRP-conjugated secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescence detection system. An increase in p65 in the nuclear fraction indicates NF-κB activation.

Conclusion and Future Directions

This compound, as a constituent of the traditionally used medicinal plant Saussurea lappa, holds promise for further investigation into its potential anti-inflammatory and cytotoxic properties. The current body of literature, while not extensive on this compound specifically, provides a strong rationale for its study based on the known activities of the plant extract and its other major sesquiterpenoid components.

Future research should focus on:

-

Definitive isolation and characterization of this compound.

-

Systematic in vitro screening to determine its specific IC50 values for anti-inflammatory and cytotoxic activities against a panel of cell lines.

-

Elucidation of the precise molecular mechanisms of action, including its effects on the NF-κB and MAPK signaling pathways.

-

In vivo studies in animal models of inflammation and cancer to validate its therapeutic potential.

This technical guide provides a foundational platform for initiating such research, with the ultimate goal of potentially developing this compound into a novel therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]

- 3. Purification of Sesquiterpenes from Saussurea Lappa Roots by High Speed Counter Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MAPK pathway activation selectively inhibits ASCL1-driven small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]